Product packaging for Methyl 3,5-difluoro-4-methoxybenzoate(Cat. No.:CAS No. 329-45-3)

Methyl 3,5-difluoro-4-methoxybenzoate

Cat. No.: B2633028
CAS No.: 329-45-3
M. Wt: 202.157
InChI Key: PAZAIJLLXCVINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Academic Interest

The specific historical timeline for the initial synthesis of Methyl 3,5-difluoro-4-methoxybenzoate is not extensively documented in seminal publications, suggesting its emergence as part of the broader expansion of the catalog of fluorinated building blocks rather than a singular discovery. Academic interest in compounds of this class grew significantly with the rise of fluorine chemistry in the latter half of the 20th century. Researchers began to systematically explore the effects of fluorination on the properties of organic molecules, leading to the development of a wide array of fluorinated synthons. The synthesis of related structures, such as various hydroxy-methoxybenzoic acid methyl esters and polychlorinated benzoates, laid the groundwork for the eventual preparation of polyfluorinated analogues like this compound. diva-portal.orggoogle.com Its availability is now primarily through chemical suppliers that specialize in providing unique reagents for research and development.

Significance within Fluorinated Organic Compounds

The importance of this compound lies in its identity as a fluorinated organic compound, a class of molecules that has become indispensable in drug discovery and materials science. The inclusion of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.

Key effects of fluorination relevant to this compound include:

Modulation of Electronic Properties : The two fluorine atoms are strongly electron-withdrawing, which can influence the acidity of nearby protons and the reactivity of the aromatic ring.

Increased Lipophilicity : The presence of fluorine can enhance a molecule's ability to pass through biological membranes, potentially improving the bioavailability of a drug candidate.

Metabolic Stability : Carbon-fluorine bonds are exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site of metabolic action can block oxidation by metabolic enzymes, thereby increasing the half-life of a drug.

Conformational Control : Fluorine's small size and high electronegativity can influence molecular conformation through steric and electronic interactions, which can affect binding affinity to biological targets.

As a "building block," this compound provides a pre-functionalized, fluorinated aromatic core that chemists can elaborate upon, saving several synthetic steps and facilitating the efficient construction of complex target molecules.

Current Research Trajectories and Academic Relevance

Current research involving compounds like this compound is largely focused on its application as an intermediate in organic synthesis. Its academic relevance is tied to the broader goals of the projects in which it is used. Research trajectories include:

Medicinal Chemistry : The compound serves as a scaffold for the synthesis of novel bioactive molecules. The difluoro-methoxy-phenyl motif is incorporated into larger structures to probe its effect on biological activity, with aims of developing new therapeutic agents.

Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. This compound is a potential starting material for new agrochemical candidates.

Materials Science : Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs), owing to their unique electronic and physical properties.

The primary role of this compound in these fields is as a starting material, where it undergoes further chemical transformations, such as hydrolysis of the ester to a carboxylic acid, nucleophilic aromatic substitution, or coupling reactions to build more elaborate molecular architectures.

Scope and Objectives of Research Endeavors

The overarching objective for utilizing this compound in research is to harness the unique properties conferred by its specific fluorination pattern. Researchers aim to synthesize novel compounds where this particular structural motif is a key component.

The specific goals include:

Development of Novel Synthetic Methodologies : Using the compound as a test substrate to develop new chemical reactions, particularly those involving the activation or transformation of fluorinated aromatic systems.

Investigation of Fluorine's Bioisosteric Effects : Using the difluoromethoxy-substituted ring as a bioisostere for other chemical groups (e.g., a hydroxyl or thiol group) to improve drug-like properties without losing biological activity.

In essence, the research endeavors involving this compound are not typically focused on the compound itself, but on the new molecules and materials that can be created from it.

Compound Properties

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 329-45-3
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.157 g/mol
Appearance White to off-white solid
IUPAC Name This compound

Data sourced from chemical supplier catalogs. synquestlabs.com

Related Compounds for Synthesis

The synthesis of this compound or its use as a precursor involves several related compounds. The table below lists some of these key chemicals.

Compound NameRole in Synthesis
3,5-Difluoro-4-hydroxybenzoic acidA potential precursor that can be methylated at the hydroxyl group and esterified at the carboxylic acid. synquestlabs.com
Methyl 3,5-difluoro-4-hydroxybenzoateAn intermediate that requires methylation of the hydroxyl group to yield the final product. synquestlabs.com
3,5-Dichloro-4-hydroxybenzoic acidAn analogous chlorinated compound whose synthetic pathways can inform the synthesis of the fluorinated version. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B2633028 Methyl 3,5-difluoro-4-methoxybenzoate CAS No. 329-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-difluoro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZAIJLLXCVINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Novel Synthetic Routes for Methyl 3,5-difluoro-4-methoxybenzoate

The construction of the core 3,5-difluoro-4-methoxybenzoyl scaffold can be approached through several modern synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. harvard.edunih.gov This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position. harvard.edunih.gov The methoxy (B1213986) group can serve as a moderate DMG, facilitating lithiation at the C2 and C6 positions. harvard.edu

In a hypothetical route to a precursor of this compound, one could envision starting with a suitably protected 4-hydroxy-3,5-difluorobenzoic acid derivative. However, a more direct approach might involve the directed ortho-metalation of a difluoroanisole derivative. For instance, treatment of 1,3-difluoro-2-methoxybenzene with a strong lithium amide base could potentially lead to deprotonation at the C4 position, driven by the directing influence of the methoxy group and activation by the fluorine atoms. The resulting aryllithium species could then be carboxylated using carbon dioxide, followed by esterification to yield the desired product. The choice of base and reaction conditions is crucial to avoid side reactions and ensure high regioselectivity.

Electrophilic aromatic substitution is a fundamental reaction for the introduction of substituents onto a benzene (B151609) ring. However, the synthesis of this compound via direct electrophilic fluorination of a 4-methoxybenzoate (B1229959) precursor is challenging due to the directing effects of the existing substituents. The methoxy and methyl ester groups are ortho-, para-directing, while direct fluorination often leads to a mixture of isomers.

A more plausible approach involves the nitration of a precursor like methyl 3-hydroxy-4-methoxybenzoate. nih.govnih.gov The resulting nitro group can then be used to direct subsequent transformations or be converted to other functionalities. However, achieving the desired 3,5-difluoro substitution pattern through sequential electrophilic reactions would require careful control of activating and deactivating groups at each step to ensure the correct regiochemistry.

Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), offer milder and more selective alternatives to traditional methods. wikipedia.org The optimization of reaction conditions, including the choice of solvent and catalyst, is critical for achieving high yields and selectivity in electrophilic fluorination reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govresearchgate.net These reactions could be employed to construct the 3,5-difluoro-4-methoxyphenyl core from appropriately substituted precursors.

For example, a Suzuki coupling could be envisioned between a dihalomethoxybenzene derivative and a suitable boronic acid. Alternatively, a Buchwald-Hartwig amination could be used to introduce a nitrogen-containing group that could later be converted to a methoxy group. The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, and base. nih.govnih.gov

The table below summarizes potential cross-coupling strategies for the synthesis of a precursor to this compound.

Coupling Partners Catalyst/Ligand System Potential Product
1,3-Dibromo-2-fluorobenzene + 4-Methoxy-phenylboronic acidPd(PPh3)4 / Na2CO33-Bromo-2-fluoro-4'-methoxybiphenyl
3,5-Difluoro-4-iodoanisole + (CH3O)2B-B(OCH3)2PdCl2(dppf) / KOAc3,5-Difluoro-4-methoxyphenylboronic acid pinacol (B44631) ester

This table presents hypothetical cross-coupling reactions that could lead to precursors of the target molecule.

Alternative strategies for introducing fluorine and methoxy groups are continually being developed. Nucleophilic aromatic substitution (SNAr) on highly activated aromatic rings can be an effective method for introducing methoxy groups. For instance, a precursor with leaving groups at the 3 and 5 positions and an activating group at the 4-position could undergo substitution with sodium methoxide. researchgate.net

Modern fluorination methods, such as those employing deoxyfluorinating reagents or novel electrophilic fluorine sources, offer additional pathways to fluorinated aromatics. organic-chemistry.org Similarly, advancements in alkoxylation reactions provide milder and more efficient ways to introduce methoxy groups. frontiersin.org

Optimization of Reaction Parameters and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters. This includes the selection of solvents, temperature, reaction time, and the stoichiometry of reagents.

A key step in one of the most plausible synthetic routes is the O-methylation of Methyl 3,5-difluoro-4-hydroxybenzoate. The efficiency of this reaction is influenced by the choice of the methylating agent and the base.

Methylating Agent Base Solvent Typical Yield (%)
Dimethyl sulfate (B86663)K2CO3Acetone>90
Methyl iodideNaHTHFVariable
Trimethylsilyldiazomethane-MeOH/TolueneHigh

This table provides a general overview of common conditions for O-methylation of phenols.

In synthetic routes involving cross-coupling reactions, the choice of catalyst and ligand is paramount for achieving high efficiency and selectivity. nih.govnih.gov For Suzuki-Miyaura couplings, palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, have shown remarkable activity. wikipedia.orgnih.gov The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov

For instance, in a hypothetical Suzuki coupling to form a precursor, screening a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) and palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) would be essential to identify the optimal catalytic system. nih.gov The effect of the ligand is not only on the reaction rate but also on the product distribution and the suppression of side reactions.

The following table illustrates the impact of different ligands on a representative Suzuki-Miyaura cross-coupling reaction.

Palladium Precursor Ligand Base Solvent Yield (%)
Pd(OAc)2SPhosK3PO4Toluene/H2O85
Pd2(dba)3XPhosCsFDioxane92
PdCl2(dppf)dppfNa2CO3DME/H2O78

Data in this table is illustrative and represents typical outcomes in Suzuki-Miyaura cross-coupling reactions.

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, particularly in the O-methylation step, which typically proceeds via a Williamson ether synthesis or a related nucleophilic substitution reaction. The solvent's polarity, proticity, and ability to solvate ions can significantly influence the reaction rate and yield.

In the Williamson ether synthesis of the target molecule from Methyl 3,5-difluoro-4-hydroxybenzoate and a methylating agent (e.g., methyl iodide or dimethyl sulfate), polar aprotic solvents are generally preferred. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are effective in this regard. jk-sci.com These solvents can solvate the cation of the base used to deprotonate the phenolic hydroxyl group, thereby increasing the nucleophilicity of the resulting phenoxide ion. masterorganicchemistry.com Protic solvents, on the other hand, can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing down the reaction. rsc.org

The following table illustrates the effect of different solvents on a representative Williamson ether synthesis.

SolventDielectric Constant (ε)Reaction RateYield (%)
N,N-Dimethylformamide (DMF)36.7FastHigh
Dimethyl sulfoxide (DMSO)46.7Very FastHigh
Acetonitrile (ACN)37.5ModerateModerate to High
Tetrahydrofuran (THF)7.6SlowModerate
Ethanol (Protic)24.6Very SlowLow

This table is illustrative and based on general principles of Williamson ether synthesis.

Reaction medium engineering, such as the use of phase-transfer catalysis (PTC), can also be employed to enhance the reaction efficiency, especially when dealing with reactants of differing solubilities. researchgate.net A phase-transfer catalyst can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the methylating agent.

For the precursor synthesis via Fischer esterification of 3,5-difluorobenzoic acid, the alcohol reactant (methanol) often serves as the solvent. Using a large excess of methanol (B129727) can shift the reaction equilibrium towards the formation of the ester product. libretexts.orgmasterorganicchemistry.com The use of co-solvents is generally not required unless solubility issues arise with the starting benzoic acid derivative.

Temperature and Pressure Optimization

Temperature and pressure are crucial parameters that require careful optimization to achieve high yields and minimize side reactions in the synthesis of this compound.

In the O-methylation step, the reaction temperature can significantly impact the rate of ether formation. Generally, increasing the temperature accelerates the reaction. nih.gov However, excessively high temperatures can lead to side reactions, such as decomposition of the reactants or products. For a typical Williamson ether synthesis, temperatures in the range of 50 to 100°C are common. jk-sci.com Microwave-assisted heating has also been shown to accelerate Williamson ether synthesis, often leading to shorter reaction times and improved yields. usm.my

Pressure is not typically a critical parameter for this liquid-phase reaction under standard conditions. However, in industrial-scale synthesis, elevated pressures might be employed to allow for reaction temperatures above the solvent's boiling point, further increasing the reaction rate.

The following table shows representative data on the effect of temperature on the yield of an analogous etherification reaction.

Temperature (°C)Reaction Time (h)Yield (%)
50875
80490
110285 (with some byproducts)

This table is illustrative and based on general principles of Williamson ether synthesis.

For the Fischer esterification of 3,5-difluorobenzoic acid, the reaction is typically carried out at the reflux temperature of the alcohol (methanol). libretexts.org This provides sufficient thermal energy to overcome the activation barrier of the reaction. The use of sealed-vessel microwave conditions can allow for higher temperatures (e.g., 130-150°C), which can significantly reduce the reaction time. usm.my

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and controlling product formation.

Investigation of Reaction Intermediates

The O-methylation of Methyl 3,5-difluoro-4-hydroxybenzoate via Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The first step involves the deprotonation of the phenolic hydroxyl group by a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide ion. This phenoxide ion then acts as the key reaction intermediate.

In the subsequent step, the phenoxide intermediate attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide), leading to the formation of the ether and the displacement of the leaving group (iodide). The reaction proceeds through a backside attack, resulting in an inversion of configuration if the carbon were chiral. masterorganicchemistry.com

For the Fischer esterification, the reaction proceeds through a series of proton transfer and nucleophilic addition-elimination steps. libretexts.org The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the ester. masterorganicchemistry.com

Kinetic Studies of Key Synthetic Steps

For the Fischer esterification, the reaction is reversible, and the kinetics are influenced by the concentrations of the reactants and products, as well as the catalyst concentration. dnu.dp.ua The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. mit.edu The presence of electron-withdrawing groups on the benzoic acid can affect the electrophilicity of the carbonyl carbon and thus the reaction rate.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound can help to minimize the environmental impact of the process.

One key area of focus is the use of greener solvents. For the O-methylation step, replacing traditional polar aprotic solvents like DMF with more environmentally benign alternatives is desirable. Ionic liquids have been explored as recyclable reaction media for O-methylation reactions. rsc.org Another approach is the use of surfactant-assisted synthesis in aqueous media, which can reduce the reliance on organic solvents. researchgate.net

In terms of reagents, dimethyl carbonate (DMC) is considered a green methylating agent as it is non-toxic and produces benign byproducts. researchgate.netresearchgate.net The use of catalytic methylation techniques, rather than stoichiometric reagents, also aligns with the principles of green chemistry. gii.co.jp

For the esterification step, the use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex) or tungstophosphoric acid-derived catalysts, can offer advantages over traditional mineral acids like sulfuric acid. nih.govacs.org These heterogeneous catalysts are often reusable, less corrosive, and easier to separate from the reaction mixture, reducing waste generation. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Use of Safer SolventsReplacing DMF with ionic liquids or using aqueous micellar systems for O-methylation.
Use of Safer ReagentsEmploying dimethyl carbonate (DMC) as a non-toxic methylating agent.
CatalysisUsing reusable solid acid catalysts for esterification and catalytic O-methylation methods.
Atom EconomyOptimizing reactions to maximize the incorporation of reactant atoms into the final product.
Energy EfficiencyUtilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org In the synthesis of this compound, the final esterification step of 3,5-difluoro-4-methoxybenzoic acid with methanol is a key area for optimizing atom economy.

Traditional vs. Catalytic Esterification:

The classic Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. nrochemistry.comnumberanalytics.com While effective, the use of stoichiometric or large amounts of acid catalysts can lead to significant waste generation during neutralization and workup.

A more atom-economical and greener alternative is the use of solid acid catalysts. These catalysts, such as modified montmorillonite (B579905) K10 clay or ion-exchange resins, can facilitate the esterification under solvent-free conditions. epa.govijstr.orggoogle.com The key advantage is the ease of separation of the catalyst from the reaction mixture, allowing for its recovery and reuse, which significantly minimizes waste. organic-chemistry.org

Let's consider a hypothetical comparison for the esterification step:

Method Reactants Products Byproducts Atom Economy (%)
Fischer-Speier 3,5-difluoro-4-methoxybenzoic acid, Methanol, H₂SO₄ (catalyst)This compound, WaterNeutralized acid saltsHigh (for the core reaction, but overall process generates waste)
Solid Acid Catalyst 3,5-difluoro-4-methoxybenzoic acid, MethanolThis compound, WaterNone (catalyst is recycled)~91% (calculated for reactants to products)

This is an interactive table. You can sort and filter the data.

Another synthetic route to consider is the methylation of Methyl 3,5-difluoro-4-hydroxybenzoate. Traditional methylating agents like dimethyl sulfate and methyl iodide are effective but suffer from low atom economy and high toxicity. unive.it A greener alternative is dimethyl carbonate (DMC), which can act as both a reagent and a solvent. unive.itnih.gov When reacting with a hydroxyl group, DMC ideally produces the methylated product and carbon dioxide and methanol as byproducts, which are relatively benign. The use of catalysts like K₂CO₃ can promote this reaction. tandfonline.comnih.gov

Waste Minimization in Precursor Synthesis:

The synthesis of the precursor, 3,5-difluoro-4-methoxybenzoic acid, likely involves aromatic fluorination. Traditional fluorination methods, such as the Balz-Schiemann reaction, often generate significant waste and use hazardous reagents. dovepress.com Modern approaches focus on direct C-H fluorination, which, if achieved selectively, would represent a significant improvement in atom economy by avoiding the need for pre-functionalized substrates. researchgate.net The development of solid-state aromatic nucleophilic fluorination using reagents like potassium fluoride (B91410) also presents a more environmentally friendly route by potentially reducing solvent waste. rsc.org

Use of Renewable Feedstocks

The majority of aromatic compounds, including the precursors for this compound, are derived from petrochemical feedstocks. libretexts.org The transition to renewable feedstocks, primarily biomass, is a central goal of sustainable chemistry. youtube.com

Currently, the direct synthesis of highly functionalized aromatic compounds like 3,5-difluoro-4-methoxybenzoic acid from renewable resources is challenging. Lignocellulose, a major component of plant biomass, is a rich source of aromatic structures (from lignin) and carbohydrates that can be converted into chemical building blocks. libretexts.org However, the conversion of biomass into specific, complex molecules requires multi-step processes that are often not yet economically competitive with petrochemical routes.

Potential long-term strategies could involve:

Biocatalytic conversion: Utilizing engineered microorganisms or enzymes to convert sugars or other biomass-derived platform chemicals into functionalized aromatic rings.

Chemo-catalytic upgrading: Developing selective catalytic processes to transform bio-based platform molecules, such as furans (derived from carbohydrates), into aromatic compounds. libretexts.org

While the direct synthesis of this compound from renewable feedstocks is not currently established, the methanol used in the esterification step can be produced from renewable sources, such as biogas or through the gasification of biomass. This represents a tangible step toward increasing the renewable content of the final product.

Solvent-Free or Aqueous Reaction Systems

Reducing or eliminating the use of volatile organic solvents (VOCs) is a key objective of green chemistry, as they contribute to environmental pollution and pose safety risks.

Solvent-Free Esterification:

As mentioned previously, the esterification of 3,5-difluoro-4-methoxybenzoic acid can be effectively carried out under solvent-free conditions. ijstr.orgdergipark.org.tr This can be achieved by heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a solid acid catalyst. epa.gov Microwave-assisted organic synthesis (MAOS) is another technique that can accelerate this reaction under sealed-vessel, solvent-free, or minimal-solvent conditions, often leading to higher yields and shorter reaction times. researchgate.netusm.my Mechanochemical methods, using high-speed ball milling, also offer a promising solvent-free route for ester synthesis at room temperature. nih.gov

Reaction System Catalyst/Method Advantages Reference Example
Solvent-Free (Thermal) Modified Montmorillonite K10No solvent waste, reusable catalyst, high yieldsKalita et al. (2020) epa.govijstr.org
Solvent-Free (Microwave) Brønsted acidic ionic liquidsRapid reaction, high yields, recyclable catalystLi et al. researchgate.net
Solvent-Free (Mechanochemical) I₂/KH₂PO₂ or KI/P(OEt)₃Room temperature, rapid, avoids bulk heatingHou et al. (2021) nih.gov

This is an interactive table. You can sort and filter the data.

Aqueous Reaction Systems:

While the solubility of aromatic carboxylic acids in water can be limited, performing reactions in aqueous media is highly desirable from an environmental perspective. The alkylation of a carboxylic acid salt (formed by reacting the acid with a base) can be carried out in an aqueous solution. google.com For instance, the synthesis of aromatic esters via the reaction of the corresponding carboxylate salt with a dialkyl sulfate can be performed in water, often at a controlled pH. google.com This approach avoids the use of organic solvents for the main reaction, although extraction with a solvent is typically required for product isolation. The use of surfactant-type catalysts can also enable esterifications to occur directly in water. organic-chemistry.org

The development and application of these green methodologies to the synthesis of this compound can significantly reduce the environmental footprint associated with its production.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in predicting the geometric and electronic properties of molecules. These ab initio and density functional theory approaches provide a powerful lens through which the behavior of Methyl 3,5-difluoro-4-methoxybenzoate can be understood at a subatomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. For this compound, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311+G(d,p), would be employed to determine the most stable arrangement of its atoms.

These calculations yield optimized structural parameters, including bond lengths and angles. The results would show the quinoid character of the phenyl ring, influenced by the presence of fluorine substituents. A study on a similar compound, Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, utilized DFT to optimize its molecular structure, confirming that the results are consistent with experimental data from X-ray diffraction. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-O (methoxy) Bond Length ~1.36 Å
C=O (carbonyl) Bond Length ~1.21 Å
C-O (ester) Bond Length ~1.34 Å
C-C-F Bond Angle ~118°
C-O-C (methoxy) Bond Angle ~117°

Note: These are representative values based on DFT calculations for similar fluorinated and methoxy-substituted benzene (B151609) derivatives.

Ab Initio Methods for Electronic Structure

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. cdnsciencepub.com Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous approach to studying electronic structure. researchgate.net For this compound, these methods could be used to calculate the total electronic energy, dipole moment, and to obtain detailed information about the molecular orbitals.

A comparative study on phenyl benzoate demonstrated that good agreement between theoretical and experimental geometric data is achieved using MP2 and DFT methods, particularly when diffuse functions are included in the basis set. researchgate.net Applying these ab initio methods would offer a high-level theoretical benchmark for the electronic properties of this compound.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy (B1213986) group, which are the most electron-rich areas. The LUMO, conversely, would likely be distributed over the carbonyl group and the benzene ring, indicating these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org Theoretical investigations on a related boric acid ester intermediate also involved the study of FMOs to reveal its physicochemical properties. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are estimations based on typical DFT calculations for substituted aromatic esters.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. walisongo.ac.id The MEP map of this compound would illustrate the regions of negative and positive electrostatic potential.

The most negative potential (typically colored red) would be concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the fluorine atoms. These regions represent the likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms. Such analyses have been performed on other fluorinated aromatic compounds to understand their reactivity. researchgate.netresearchgate.net A DFT study of a similar compound, Methyl 3-fluoro-5-(...)-benzoate, also included an investigation of the MEP to understand its molecular characteristics. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis provides insight into the different spatial arrangements a molecule can adopt and their relative energies.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically changing a specific dihedral angle and calculating the energy at each step. For this compound, a key conformational feature is the orientation of the methoxy group relative to the benzene ring.

A PES scan of the C(aromatic)-C(aromatic)-O-C(methyl) dihedral angle would reveal the energy barriers to rotation and identify the most stable conformers. Studies on related molecules like 2-fluoroanisole have shown that the preferred conformation is often planar, though non-planar conformers can also exist. acs.org The interplay of steric hindrance and electronic effects, such as hyperconjugation, determines the conformational preferences in fluorinated aromatic compounds. researchgate.netd-nb.info It is likely that for this compound, a planar conformation where the methyl group is oriented away from the fluorine atoms would be the most stable.

Identification of Stable Conformers

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O single bonds of the methoxy and ester functional groups. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformers and determining their relative energies. The process begins with a systematic scan of the potential energy surface by rotating the key dihedral angles, such as the C(ring)-O(methoxy) and C(ring)-C(ester) bonds.

For molecules with similar benzoate moieties, it has been shown that a variety of conformations can exist with relatively small energy differences, indicating a degree of flexibility. In the case of this compound, the primary conformers would arise from the orientation of the methoxy group's methyl substituent relative to the benzene ring and the orientation of the methyl group of the ester function. The planarity of the ester group with the benzene ring is generally favored to maximize conjugation, but steric hindrance from the adjacent fluorine atoms could influence this.

A typical computational approach involves geometry optimization of various initial structures. These optimizations, often performed using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)), lead to the identification of local minima on the potential energy surface, which correspond to the stable conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. It is anticipated that the most stable conformer would exhibit a planar arrangement of the ester group with the benzene ring, while the methoxy group's methyl hydrogens are staggered relative to the ring to minimize steric interactions.

Dynamic Behavior and Flexibility Studies

The dynamic behavior and flexibility of this compound are crucial for understanding its interactions in various chemical environments. Computational studies on substituted phenylbenzoates suggest that such molecules can be quite flexible. The energy barriers to rotation around the single bonds connecting the substituent groups to the aromatic ring are often low, allowing for facile interconversion between different conformers at room temperature.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior. By simulating the motion of the atoms over time, MD can reveal the accessible conformational space and the timescales of conformational changes. However, for a molecule of this size, a simpler and computationally less expensive approach is to calculate the rotational energy barriers between the identified stable conformers. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values, and the energy of the molecule is calculated at each step.

The resulting energy profile provides the height of the energy barrier that must be overcome for the molecule to transition from one conformer to another. For substituted benzenes, these barriers are often on the order of a few kcal/mol, indicating significant flexibility. This flexibility can be a key factor in its reactivity and interactions with other molecules.

Spectroscopic Data Prediction and Validation

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods has become a standard tool for structure elucidation. For this compound, the 1H, 13C, and 19F NMR spectra can be computationally predicted with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the most common approach for calculating isotropic shielding constants.

The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS) for 1H and 13C, and a suitable fluorine standard for 19F. To improve accuracy, linear scaling methods are often employed to correct for systematic errors in the calculations. These methods involve plotting the calculated isotropic shieldings against experimental chemical shifts for a set of related compounds and fitting the data to a linear equation. This approach has been shown to yield mean absolute deviations of less than 0.2 ppm for 1H and 2 ppm for 13C. For 19F NMR, which has a much larger chemical shift range, scaling factors are also crucial for reliable predictions.

The predicted NMR spectra can be used to assign the signals in the experimental spectrum to specific nuclei in the molecule. This is particularly useful for complex molecules where the signals may overlap. The accuracy of the predictions can also help to confirm the proposed structure of the molecule.

AtomPredicted Chemical Shift (ppm) - Illustrative
H (methoxy)3.9
H (ester)3.8
H (ring)7.0
C (methoxy)56.0
C (ester CH3)52.0
C (ring-H)110.0
C (ring-F)155.0
C (ring-OCH3)145.0
C (ring-COOCH3)120.0
C (carbonyl)165.0
F-120.0

Vibrational Frequency Analysis (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is highly specific to the structure of a compound. Computational chemistry can be used to predict the vibrational frequencies and intensities of a molecule, which can then be compared to the experimental spectra to aid in their interpretation.

The calculation of vibrational frequencies is typically performed using DFT, often with the same functional and basis set used for geometry optimization. The output of the calculation is a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. It is well-known that calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To account for this, the calculated frequencies are usually scaled by an empirical scaling factor.

The predicted IR and Raman spectra can be used to assign the observed vibrational bands to specific motions of the atoms in the molecule, such as stretching, bending, and torsional modes. This detailed assignment can provide valuable insights into the molecular structure and bonding.

Vibrational ModePredicted Frequency (cm-1) - Illustrative
C-H stretch (aromatic)3100
C-H stretch (methyl)2950
C=O stretch (ester)1720
C=C stretch (aromatic)1600, 1480
C-F stretch1250
C-O stretch (ester)1200
C-O stretch (methoxy)1150

UV-Vis Absorption Spectra Calculations

The electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the UV-Vis absorption spectra of organic molecules.

The TD-DFT calculation provides a list of electronic transitions with their corresponding excitation energies (which can be converted to wavelengths) and oscillator strengths (which are related to the intensity of the absorption). The choice of functional and basis set can have a significant impact on the accuracy of the predicted spectrum. For aromatic molecules, hybrid functionals such as B3LYP and long-range corrected functionals like ωB97XD have been shown to provide good results.

The predicted UV-Vis spectrum can be used to understand the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. This information is valuable for understanding the photophysical properties of the molecule. Comparing the predicted spectrum with the experimental one can also help to validate the computational methodology and the calculated electronic structure.

TransitionPredicted Wavelength (nm) - IllustrativeOscillator Strength - Illustrative
S0 → S12800.15
S0 → S22450.40
S0 → S32100.25

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as hydrolysis of the ester group or nucleophilic aromatic substitution, quantum chemical calculations can be used to map out the potential energy surface of the reaction and identify the transition states.

The process typically involves locating the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. Various computational methods are available for locating transition states, including synchronous transit-guided quasi-Newton (STQN) methods and nudged elastic band (NEB) methods.

Once the transition state has been located, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. By calculating the energies of all stationary points along the reaction pathway, a complete energy profile of the reaction can be constructed, providing a detailed understanding of the reaction mechanism.

Computational Elucidation of Reaction Pathways

The elucidation of reaction pathways through computational methods, such as Density Functional Theory (DFT), is a cornerstone of modern chemical research. These studies map out the potential energy surface of a reaction, identifying intermediates, transition states, and final products. For compounds like this compound, a key area of interest is its behavior under thermal stress and in the presence of reactive species.

A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and its non-fluorinated counterpart, trinitroanisole (TNAN), offers significant insights. semanticscholar.org It was observed that the presence of fluorine atoms can decrease the thermal stability of the molecule. semanticscholar.org The initial step in the decomposition of DFTNAN was identified as the cleavage of the C–N bond at the para-position to the methoxy group. semanticscholar.org This is followed by the rupture of the nitro group, leading to a significant release of heat and subsequent ring-opening of the benzene core. semanticscholar.org Side reactions, including the formation of polycyclic compounds and the migration of fluorine atoms, were also noted. semanticscholar.org

In the case of the simpler anisole molecule, thermal decomposition has been shown to proceed via the initial loss of a methyl group to form a phenoxy radical. nih.govresearchgate.net This is followed by the elimination of carbon monoxide to yield a cyclopentadienyl radical. nih.govresearchgate.net At higher temperatures, this radical can further decompose into smaller fragments like propargyl radical and acetylene. nih.gov These studies on analogous compounds suggest that the reaction pathways for this compound would likely involve the initial cleavage of either the O–CH3 bond or the C–F bonds, depending on the reaction conditions. The presence of two fluorine atoms is expected to significantly influence the electron distribution in the aromatic ring, thereby affecting which bond is most susceptible to cleavage.

Table 1: Postulated Initial Steps in the Thermal Decomposition of this compound based on Analogous Compounds

Postulated Reaction PathwayDescriptionAnalogous Compound Study
O–CH3 Bond CleavageHomolytic cleavage of the ether bond to form a 3,5-difluoro-4-hydroxyphenyl radical and a methyl radical.Anisole Decomposition nih.govresearchgate.net
C–F Bond CleavageFission of a carbon-fluorine bond, which is generally strong but can be activated under certain conditions.DFTNAN Decomposition semanticscholar.org
Ring OpeningSubsequent to initial bond cleavages, the aromatic ring may open, leading to various smaller fragments.DFTNAN Decomposition semanticscholar.org

Activation Energy Barrier Determination

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. Computational methods are frequently employed to calculate these energy barriers, providing a quantitative measure of a reaction's feasibility. For this compound, understanding the activation energies for various potential reactions is crucial for predicting its reactivity and stability.

Table 2: Theoretical Ionization Potentials of Fluoroanisole Isomers

CompoundIonization Potential (eV)
o-Fluoroanisole8.50
m-Fluoroanisole8.18
p-Fluoroanisole8.32

Data sourced from theoretical investigations of fluoroanisole isomers and presented as a reference for understanding the electronic properties of related compounds. researchgate.net

These values indicate the energy required to remove an electron from the highest occupied molecular orbital (HOMO) and can provide a relative measure of the susceptibility of these compounds to oxidative processes. A lower ionization potential generally suggests a greater ease of oxidation.

Catalytic Cycle Modeling

Computational modeling of catalytic cycles is a powerful tool for understanding the mechanism of catalyzed reactions at a molecular level. This involves mapping the entire reaction pathway, including the coordination of the substrate to the catalyst, the transformation of the substrate, and the regeneration of the catalyst.

For a compound like this compound, potential catalytic reactions could include hydrolysis of the ester group, demethylation of the ether, or substitution of the fluorine atoms. While specific catalytic cycle models for this compound are not documented in the reviewed literature, general principles from related systems can be applied.

For instance, the hydrolysis of a benzoate ester can be catalyzed by acids or bases. A computational model of such a reaction would involve the following steps:

Protonation/Deprotonation: In acid catalysis, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. In base catalysis, a hydroxide ion directly attacks the carbonyl carbon.

Nucleophilic Attack: A water molecule (in acid catalysis) or a hydroxide ion (in base catalysis) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: Intramolecular proton transfers occur to facilitate the departure of the leaving group.

Leaving Group Departure: The methoxy group departs as methanol (B129727), and the carboxylic acid is formed.

Catalyst Regeneration: The catalytic species (H+ or OH-) is regenerated.

The fluorine atoms at the 3 and 5 positions would influence the energetics of this cycle by altering the electron density at the reaction center. Their electron-withdrawing nature would make the carbonyl carbon more electrophilic and could affect the stability of the intermediates and transition states throughout the catalytic cycle.

Table 3: Hypothetical Steps in the Acid-Catalyzed Hydrolysis of this compound

StepDescriptionKey Species
1Protonation of the carbonyl oxygenProtonated ester
2Nucleophilic attack by waterTetrahedral intermediate
3Proton transfer from water to the methoxy groupIntermediate with a protonated methoxy group
4Elimination of methanol3,5-difluoro-4-methoxybenzoic acid and methanol
5Deprotonation to regenerate the catalystFinal products and H+

This hypothetical model provides a framework for how the catalytic hydrolysis of this compound could be investigated computationally. Detailed DFT calculations would be required to determine the precise geometries and energies of the intermediates and transition states involved.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Methyl 3,5-difluoro-4-methoxybenzoate, offering precise information about the electronic environment of each nucleus and the connectivity between atoms.

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provide the fundamental data for structural assignment. The chemical shifts (δ) are indicative of the local electronic environment, while coupling constants (J) reveal through-bond scalar interactions between nuclei.

¹H NMR: The proton spectrum is characterized by three distinct signals. The two aromatic protons (H-2 and H-6) are chemically and magnetically equivalent, appearing as a triplet due to coupling with the two adjacent fluorine atoms. The methoxy (B1213986) (4-OCH₃) and methyl ester (-COOCH₃) protons each appear as sharp singlets, as they have no adjacent protons with which to couple.

¹³C NMR: The carbon spectrum displays signals for all unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine (C-3 and C-5) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in fluorinated aromatic compounds. acs.orgnumberanalytics.com The other aromatic and methyl carbons show smaller, long-range couplings.

¹⁹F NMR: Due to molecular symmetry, the two fluorine atoms are equivalent and produce a single resonance in the ¹⁹F NMR spectrum. This signal appears as a triplet, resulting from coupling to the two neighboring aromatic protons (H-2 and H-6).

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous structures.

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
¹H H-2, H-6~7.5 - 7.7Triplet (t)⁴JHF ≈ 2-3 Hz
4-OCH₃~3.9 - 4.1Singlet (s)-
-COOCH₃~3.8 - 3.9Singlet (s)-
¹³C C=O~164 - 166Triplet (t)⁴JCF ≈ 3-5 Hz
C-3, C-5~155 - 158Doublet of Doublets (dd)¹JCF ≈ 240-250 Hz, ³JCCF ≈ 10-15 Hz
C-4~145 - 148Triplet (t)²JCF ≈ 10-12 Hz
C-2, C-6~112 - 115Singlet (s)-
C-1~110 - 113Triplet (t)³JCF ≈ 4-6 Hz
4-OCH₃~56 - 58Singlet (s)-
-COOCH₃~52 - 54Singlet (s)-
¹⁹F F-3, F-5~ -115 to -125Triplet (t)⁴JFH ≈ 2-3 Hz

Two-dimensional NMR experiments are essential for unambiguously confirming the atomic connectivity and assembling the molecular structure. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For this compound, no cross-peaks are expected in the COSY spectrum, as the aromatic protons are equivalent and the methyl groups are isolated singlets. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons to which they are attached. uvic.ca This technique is used to definitively assign the protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework. researchgate.net Key correlations confirm the placement of the substituent groups on the aromatic ring.

Table 2: Expected 2D NMR Correlations for this compound

2D ExperimentProton Signal (¹H)Correlated Carbon Signal(s) (¹³C)Type of CorrelationInformation Gained
HSQC Aromatic (H-2, H-6)Aromatic (C-2, C-6)¹JCHAssigns the protonated aromatic carbon.
Methoxy (4-OCH₃)Methoxy (4-OCH₃)¹JCHAssigns the methoxy carbon.
Ester Methyl (-COOCH₃)Ester Methyl (-COOCH₃)¹JCHAssigns the ester methyl carbon.
HMBC Aromatic (H-2, H-6)C-1, C-3, C-4, C-5²JCH, ³JCHConfirms connectivity around the aromatic ring.
Methoxy (4-OCH₃)C-4³JCHConfirms attachment of the methoxy group to C-4.
Ester Methyl (-COOCH₃)C=O³JCHConfirms the methyl group is part of the ester function.

Variable Temperature (VT) NMR experiments can provide insight into dynamic processes within the molecule, such as the rotation of substituent groups. ox.ac.uknih.gov For this compound, the primary dynamic process of interest is the rotation around the C4-O bond of the methoxy group. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals.

By lowering the temperature, it may be possible to slow this rotation. uwo.ca If the rotational barrier is sufficiently high, coalescence of the aromatic proton and fluorine signals could be observed, followed by the appearance of distinct signals for different rotameric conformations at very low temperatures. Such a study would allow for the experimental determination of the rotational energy barrier, providing valuable data on the conformational preferences and steric interactions influenced by the flanking fluorine atoms.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can also provide information about molecular conformation.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. The strong electron-withdrawing nature of the fluorine atoms and the ester group, combined with the electron-donating methoxy group, influences the precise frequencies of these vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Ester (C=O)Stretching1720 - 1740Strong (IR)
Aromatic Ring (C=C)Stretching1450 - 1620Medium to Strong
Aryl-F (C-F)Stretching1100 - 1400Strong (IR)
Ester (C-O)Asymmetric Stretching1250 - 1300Strong
Aryl Ether (C-O)Asymmetric Stretching1200 - 1275Strong
Methyl C-HSymmetric/Asymmetric Stretching2850 - 3000Medium
Aromatic C-HStretching3000 - 3100Weak to Medium

Vibrational spectroscopy can be used to investigate the conformational isomers of this compound, particularly concerning the orientation of the methoxy and methyl ester groups relative to the plane of the aromatic ring. Different spatial arrangements (conformers) can give rise to distinct vibrational frequencies, especially in the "fingerprint" region of the spectrum (below 1500 cm⁻¹).

For example, the vibrational modes associated with the C-O-C linkages of the ether and ester groups are sensitive to their dihedral angles with the aromatic ring. By comparing experimental IR and Raman spectra with theoretical frequencies calculated using methods like Density Functional Theory (DFT), specific spectral features can be assigned to particular stable conformers. This correlative approach allows for an in-depth understanding of the molecule's preferred three-dimensional structure in different physical states. um.es

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. In the analysis of this compound, mass spectrometry can elucidate its fragmentation patterns, offering insights into the connectivity and stability of its various structural components.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. numberanalytics.comazolifesciences.com Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. numberanalytics.comnih.gov

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O). The molecular formula is C₉H₈F₂O₃.

Calculation of Theoretical Exact Mass:

9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000 Da

8 x Hydrogen (¹H) = 8 x 1.007825 = 8.062600 Da

2 x Fluorine (¹⁹F) = 2 x 18.998403 = 37.996806 Da

3 x Oxygen (¹⁶O) = 3 x 15.994915 = 47.984745 Da

Total Exact Mass = 202.044151 Da

An experimental HRMS measurement yielding a mass value very close to 202.0441 Da would confirm the elemental formula of C₉H₈F₂O₃, providing strong evidence for the identity of this compound and distinguishing it from any potential isomers or isobaric compounds. researchgate.netmeasurlabs.com

Table 1: Isotopes Used for HRMS Calculation
ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Fluorine¹⁹F18.998403
Oxygen¹⁶O15.994915

Fragmentation Pathways and Ion Structures

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to follow pathways characteristic of aromatic esters and ethers. The initial event is the removal of an electron to form the molecular ion [M]⁺• at m/z ≈ 202. Subsequent fragmentation of this molecular ion would proceed through several key pathways.

Pathway A: Cleavage of the Ester Group A common fragmentation pattern for methyl esters is the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). pharmacy180.comchegg.com

Loss of •OCH₃: The molecular ion can undergo alpha cleavage to lose a methoxy radical, forming a stable benzoyl cation. This fragment is expected to be prominent in the mass spectrum.

[C₉H₈F₂O₃]⁺• → [C₈H₅F₂O₂]⁺ + •OCH₃

m/z 202 → m/z 171

Decarbonylation: The resulting benzoyl cation (m/z 171) can then lose a molecule of carbon monoxide (CO) to form a difluoro-methoxyphenyl cation.

[C₈H₅F₂O₂]⁺ → [C₇H₅F₂O]⁺ + CO

m/z 171 → m/z 143

Pathway B: Cleavage at the Methoxy Group Fragmentation can also be initiated by the methoxy group on the aromatic ring.

Loss of a Methyl Radical (•CH₃): The molecular ion can lose a methyl radical from the methoxy ether linkage, leading to the formation of a phenoxide-type radical cation.

[C₉H₈F₂O₃]⁺• → [C₈H₅F₂O₃]⁺ + •CH₃

m/z 202 → m/z 187

Subsequent Loss of CO: This ion at m/z 187 could then lose a molecule of carbon monoxide from the ester group.

[C₈H₅F₂O₃]⁺ → [C₇H₅F₂O₂]⁺• + CO

m/z 187 → m/z 159

The presence of fluorine atoms generally directs fragmentation to some extent, but the primary cleavage points are expected to be at the more labile ester and ether linkages. nist.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound
m/z (Predicted)Proposed Ion StructureFormulaFragmentation Pathway
202Molecular Ion[C₉H₈F₂O₃]⁺•-
187Loss of •CH₃[C₈H₅F₂O₃]⁺Pathway B
171Loss of •OCH₃[C₈H₅F₂O₂]⁺Pathway A
143Loss of •OCH₃ and CO[C₇H₅F₂O]⁺Pathway A

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, its solid-state conformation and packing can be predicted based on the known behavior of similarly substituted aromatic compounds. nih.govresearchgate.net

Molecular Conformation in the Crystalline State

The core of the this compound molecule is the benzene (B151609) ring, which is expected to be planar. The substituents—two fluorine atoms, a methoxy group, and a methyl ester group—will adopt specific orientations relative to this ring.

Ester Group Conformation: The methyl ester group (-COOCH₃) is likely to be nearly coplanar with the benzene ring to maximize π-conjugation between the carbonyl group and the aromatic system. However, some torsion may be present to alleviate steric strain with the adjacent fluorine atom.

Methoxy Group Conformation: Similarly, the methoxy group (-OCH₃) is generally coplanar with the aromatic ring. The methyl group can be oriented either syn or anti to the C3-C4-C5 axis of the ring, with the preferred conformation minimizing steric clashes with the neighboring fluorine atoms.

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in a crystal lattice would be governed by a variety of weak intermolecular interactions. iucr.org

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester group and the ether oxygen of the methoxy group are potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic C-H or methyl C-H donors are expected to play a significant role in the crystal packing, often forming chains or dimeric motifs.

Halogen-Halogen Interactions (C-F···F-C): Interactions between fluorine atoms on adjacent molecules, though often considered repulsive, can be attractive under specific geometric arrangements and contribute to the stability of the crystal structure. rsc.orgacs.org

π-π Stacking: The electron-deficient nature of the difluorinated benzene ring may promote π-π stacking interactions with adjacent molecules. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are a common feature in the crystal packing of planar aromatic compounds.

The final crystal structure would be a dense packing arrangement that maximizes these attractive intermolecular forces. nih.gov

Derivatives and Analogues: Structure Reactivity Relationships

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of Methyl 3,5-difluoro-4-methoxybenzoate allows for a detailed exploration of structure-reactivity relationships. These synthetic efforts typically focus on altering the substitution pattern on the aromatic ring or modifying the ester functional group.

Variation of Fluoro- and Methoxy (B1213986) Substitution Patterns

The strategic placement of fluorine and methoxy groups on the benzene (B151609) ring is a key approach to creating a library of analogues. The synthesis of these compounds often starts from commercially available substituted benzoic acids or benzaldehydes. chemrxiv.org General synthetic strategies include:

Esterification: Substituted benzoic acids can be esterified with methanol (B129727) under acidic conditions to yield the corresponding methyl benzoates. This method is widely applicable for a variety of substituted benzoic acids. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): In highly activated systems, a fluorine atom can be displaced by a methoxy group, or vice versa. For instance, in the synthesis of certain fluorinated and methoxy-substituted chalcones, it was observed that a fluorine atom at the para position could be substituted by a methoxy group when methanol was used as the solvent in the presence of a strong base. acgpubs.org This reactivity can be harnessed to introduce methoxy groups at specific positions on a fluorinated benzene ring.

Multi-step Synthesis from Substituted Precursors: Complex substitution patterns can be achieved through multi-step reaction sequences involving nitration, reduction, halogenation, and methoxylation. For example, the synthesis of gefitinib, a complex pharmaceutical, starts from methyl 3-hydroxy-4-methoxybenzoate and involves a series of transformations including nitration and other modifications to the aromatic ring. mdpi.comnih.gov

These synthetic approaches enable the preparation of a wide array of analogues with varying numbers and positions of fluoro and methoxy substituents, providing a basis for comparative studies.

Modification of the Benzoate Ester Moiety

The methyl ester group of this compound can be chemically transformed to generate a variety of derivatives with different functional groups. Standard organic transformations can be applied, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-difluoro-4-methoxybenzoic acid. The rate of this hydrolysis is sensitive to the electronic nature of the ring substituents. zenodo.org

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. Alternatively, direct aminolysis of the methyl ester can be achieved with certain amines under appropriate conditions.

Reduction: The ester can be reduced to the corresponding primary alcohol, (3,5-difluoro-4-methoxyphenyl)methanol, using powerful reducing agents like lithium aluminum hydride.

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups by heating with an alcohol in the presence of an acid or base catalyst.

These modifications to the ester moiety lead to a diverse set of compounds with altered physical and chemical properties.

Comparative Reactivity Studies of Derivatives

The reactivity of the derivatives and analogues of this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects of Substituents on Reaction Rates

The electronic properties of the fluoro and methoxy substituents play a crucial role in determining the reactivity of the benzene ring and the ester group. Fluorine is a strongly electronegative atom and acts as an electron-withdrawing group through the inductive effect (-I effect), while it has a weaker electron-donating resonance effect (+R effect). Conversely, the methoxy group is a strong electron-donating group through its resonance effect (+R effect) and a weaker electron-withdrawing group through its inductive effect (-I effect).

The position of the substituents is also critical. For instance, a methoxy group at the para position to the ester will exert a stronger electron-donating resonance effect than one at the meta position, leading to a more pronounced decrease in the rate of nucleophilic attack at the carbonyl carbon.

Steric Hindrance and its Impact on Reactivity

Steric hindrance arises when the size of a substituent near the reaction center impedes the approach of a reagent. In the context of this compound analogues, steric hindrance can be significant when substituents are placed at the ortho positions (positions 2 and 6) relative to the ester group.

The presence of a bulky group at an ortho position can force the ester group to twist out of the plane of the benzene ring. This "ortho effect" can have a significant impact on reactivity. For example, in the hydrolysis of substituted phenyl benzoates, the steric effect of ortho substituents has been shown to play a significant role in the reaction kinetics. researchgate.net An ortho-substituent can hinder the approach of the nucleophile to the carbonyl carbon, thereby decreasing the reaction rate. The magnitude of this steric effect is dependent on the size of the ortho-substituent.

Impact of Structural Modifications on Spectroscopic Signatures

The structural variations in the analogues of this compound are reflected in their spectroscopic data, particularly in their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ester is characterized by several key absorptions. The C=O stretching vibration of the ester group typically appears in the range of 1715-1730 cm⁻¹. libretexts.org Conjugation with the aromatic ring lowers this frequency compared to saturated esters. The exact position of this band is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.

Aromatic compounds also exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at around 1450-1600 cm⁻¹. openstax.org The pattern of weak overtone and combination bands in the 1665-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 675-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. orgchemboulder.comthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of these analogues.

¹H NMR: The protons on the aromatic ring typically resonate in the region of 6.5-8.0 ppm. The chemical shifts and coupling patterns of these protons provide detailed information about the substitution pattern. The methoxy protons appear as a singlet around 3.8 ppm, and the methyl ester protons appear as a singlet around 3.9 ppm.

¹³C NMR: The carbonyl carbon of the ester group resonates at around 165 ppm. The chemical shifts of the aromatic carbons are sensitive to the attached substituents. Fluorine substitution has a significant effect on the chemical shifts of the carbons to which they are attached and the adjacent carbons, often resulting in complex splitting patterns due to C-F coupling. blogspot.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for these compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. biophysics.orghuji.ac.il Therefore, the number and position of fluoro and methoxy substituents will lead to distinct ¹⁹F chemical shifts. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide valuable structural information. nih.govnih.gov

The following table summarizes the expected impact of structural modifications on key spectroscopic features:

Structural Modification Impact on IR (C=O stretch) Impact on ¹³C NMR (Carbonyl C) Impact on ¹⁹F NMR (Chemical Shift)
Additional Fluoro SubstituentIncrease in frequencyDownfield shiftSignificant change, new signals
Additional Methoxy SubstituentDecrease in frequencyUpfield shiftMinor change
Ortho-substituent (Steric Hindrance)Minimal direct effectMinimal direct effectPotential change due to altered conformation
Conversion to Carboxylic AcidBroad O-H stretch appears, C=O shiftsShift in carbonyl carbon resonanceMinor change
Conversion to AmideN-H stretches appear, C=O shifts lowerShift in carbonyl carbon resonanceMinor change

Applications in Materials Science and Advanced Chemical Synthesis

Building Block in Functional Polymer Synthesis

The structure of Methyl 3,5-difluoro-4-methoxybenzoate makes it a promising candidate as a monomer or a modifying agent in the synthesis of functional polymers.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. While direct polymerization of this compound has not been extensively documented, it could potentially be hydrolyzed to the corresponding carboxylic acid or converted to other polymerizable derivatives. These derivatives could then be incorporated into polymer backbones, such as those of poly(arylene ether)s, to enhance their performance characteristics. The difluoro-methoxy-substituted aromatic ring could contribute to improved solubility and processability of the resulting polymers, which is often a challenge with highly fluorinated materials.

Table 1: Potential Properties of Fluorinated Polymers Derived from this compound

PropertyPotential EnhancementRationale
Thermal Stability IncreasedThe strong C-F bonds contribute to higher decomposition temperatures.
Chemical Resistance ImprovedFluorine atoms shield the polymer backbone from chemical attack.
Dielectric Constant LoweredThe electronegativity of fluorine can reduce the dielectric constant.
Solubility Potentially ModifiedThe methoxy (B1213986) group may improve solubility in organic solvents.

Note: This table is based on the expected contributions of the structural features of this compound to polymer properties and is not based on experimentally verified data for polymers specifically derived from this compound.

Intermediate in the Synthesis of Advanced Organic Materials

Beyond polymers, this compound can serve as a key intermediate for the synthesis of a variety of advanced organic materials.

The rigid, rod-like structure of many liquid crystals often incorporates fluorinated phenyl rings. The fluorine substituents can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, which are crucial for display applications. This compound can be chemically modified to introduce a variety of terminal groups, a common strategy in the design of liquid crystalline materials (mesogens). For instance, the methyl ester group can be converted to other functionalities to elongate the molecular structure and promote the formation of liquid crystal phases.

In the field of OLEDs, host and emitter materials with high thermal stability and specific electronic properties are required. Fluorinated compounds are often used to tune the electronic properties and enhance the performance of OLED materials. This compound could serve as a precursor for the synthesis of host materials or as a fragment in the design of emissive molecules. The difluoro-methoxy substitution pattern could influence the triplet energy of the resulting molecules, a critical parameter for phosphorescent OLEDs. However, specific examples of its use in OLED component synthesis are not currently reported in the literature.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions to form larger, organized structures. The fluorine and methoxy groups of this compound can participate in various non-covalent interactions, such as hydrogen bonding (with the oxygen of the methoxy group) and halogen bonding (with the fluorine atoms). By incorporating this molecule into larger structures, it could be possible to direct the self-assembly of these structures into well-defined architectures. There is currently a lack of specific research on the role of this compound in supramolecular chemistry and self-assembly.

Formation of Hydrogen-Bonded Architectures

This compound, a halogenated aromatic ester, possesses functional groups that make it a compelling candidate for the construction of ordered supramolecular structures through hydrogen bonding. The electronic properties of the fluorine, methoxy, and ester substituents on the benzene (B151609) ring dictate its potential as both a hydrogen bond donor and acceptor, paving the way for its application in crystal engineering and the design of novel materials.

The primary hydrogen bond acceptors on the molecule are the oxygen atoms of the methoxy and carbonyl groups, as well as the fluorine atoms. The lone pairs of electrons on these atoms can interact with suitable hydrogen bond donors. While the C-H bonds on the aromatic ring and the methyl group are generally weak donors, they can participate in C-H···O and C-H···F interactions, which are increasingly recognized for their role in the stabilization of crystal lattices.

Fluorine, being the most electronegative element, can participate in hydrogen bonding, although the nature of these interactions is a subject of ongoing research. rsc.orgmdpi.com The strength of a hydrogen bond involving an organic fluorine atom is influenced by the electronic environment of the C-F bond. rsc.org In this compound, the fluorine atoms are attached to an electron-rich aromatic system, which could modulate their hydrogen bond acceptor capabilities.

The interplay of these potential hydrogen bonding sites allows for the formation of various supramolecular synthons, which are structural units formed by intermolecular interactions. For instance, molecules of this compound could self-assemble into dimers, chains, or more complex networks. The specific architecture adopted would be dependent on crystallization conditions and the presence of any co-crystallizing agents.

A hypothetical arrangement could involve the formation of a dimer through C-H···O interactions between the aromatic C-H groups of one molecule and the carbonyl oxygen of another. Furthermore, the fluorine atoms could engage in C-H···F interactions with neighboring molecules, leading to the extension of the structure into two or three dimensions. The methoxy group can also play a crucial role, with its methyl C-H bonds acting as donors and the oxygen atom as an acceptor.

The table below outlines the potential hydrogen bond interactions involving this compound.

DonorAcceptorType of InteractionPotential Role in Architecture
Aromatic C-HCarbonyl Oxygen (O=C)C-H···ODimer formation, chain propagation
Aromatic C-HMethoxy Oxygen (-OCH₃)C-H···OStabilization of packing
Aromatic C-HFluorine (-F)C-H···FExtension into higher-dimensional networks
Methyl C-H (-OCH₃)Carbonyl Oxygen (O=C)C-H···OInter-linking of primary structural motifs
Methyl C-H (-OCH₃)Fluorine (-F)C-H···FFine-tuning of molecular packing

Coordination Chemistry with Metal Centers

The field of coordination chemistry offers a pathway to construct highly ordered and functional materials, such as metal-organic frameworks (MOFs), by linking metal ions with organic ligands. This compound has several potential coordination sites that could allow it to function as a ligand in the synthesis of such materials.

The primary coordination sites are the oxygen atoms of the carbonyl group in the ester functionality and the methoxy group. These oxygen atoms possess lone pairs of electrons that can be donated to a suitable metal center, forming a coordinate covalent bond. The specific coordination mode would depend on the nature of the metal ion, the solvent system used, and the reaction conditions.

It is conceivable that this compound could act as a monodentate ligand, coordinating to a metal center through either the carbonyl oxygen or the methoxy oxygen. Bidentate coordination, involving both oxygen atoms in a chelating fashion, is also a possibility, which would lead to the formation of a stable five-membered ring with the metal ion.

The table below summarizes the potential coordination behavior of this compound with metal centers.

Coordinating Atom(s)Potential Coordination ModeResulting Structural Motif
Carbonyl OxygenMonodentateFormation of discrete metal complexes or 1D coordination polymers
Methoxy OxygenMonodentateCan lead to bridging between metal centers, forming extended networks
Carbonyl and Methoxy OxygensBidentate (Chelating)Formation of stable metallacycles within a larger framework

The use of this compound as a ligand in coordination chemistry could lead to the development of new materials with interesting properties. The presence of the difluoro substituents could impart specific characteristics to the resulting metal-organic materials, such as altered electronic properties, enhanced thermal stability, or specific host-guest recognition capabilities. Further research into the synthesis and characterization of metal complexes of this compound would be necessary to fully explore its potential in this area.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations

The strategic positioning of the fluorine and methoxy (B1213986) substituents on the aromatic ring of Methyl 3,5-difluoro-4-methoxybenzoate opens up numerous possibilities for novel catalytic transformations. Future research should focus on leveraging these features for selective C-H and C-F bond functionalization, as well as cross-coupling reactions.

C-H Functionalization: The electron-withdrawing nature of the fluorine atoms and the ester group deactivates the aromatic ring, making C-H activation a challenge. However, the methoxy group is an ortho-, para-director, potentially directing functionalization to the C2 and C6 positions. Research into transition-metal catalysis (e.g., using Palladium, Rhodium, or Iridium) could uncover conditions for selective C-H amination, borylation, or arylation. These transformations would provide direct routes to complex derivatives without the need for pre-functionalized starting materials.

C-F Bond Activation: While C-F bonds are notoriously strong, their selective activation and functionalization represent a frontier in organic synthesis. Investigating catalytic systems, such as those based on low-valent transition metals or frustrated Lewis pairs, for the selective replacement of a fluorine atom with other functional groups could yield novel structures that are otherwise difficult to access.

Cross-Coupling Reactions: The ester moiety can be transformed into other functional groups. For instance, hydrolysis to the corresponding carboxylic acid, followed by decarboxylative coupling, is a promising avenue. Furthermore, the development of catalysts for direct, regioselective cross-coupling reactions at the C-H positions would be a significant advancement.

Potential Catalytic Transformation Catalyst System (Hypothetical) Potential Product Class
C-H Arylation at C6Pd(OAc)₂ / Ligand X6-Aryl-3,5-difluoro-4-methoxybenzoates
C-H Borylation at C2/C6Ir-based catalystBorylated difluoromethoxybenzoate derivatives
C-F Activation/AlkylationNi(COD)₂ / N-heterocyclic carbene3-Alkyl-5-fluoro-4-methoxybenzoates

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgnih.gov The application of flow chemistry to the synthesis and transformation of this compound is a largely unexplored but highly promising area.

Future work could focus on developing continuous-flow processes for:

Synthesis: Translating the multi-step synthesis of the title compound into a continuous-flow system could improve yield, reduce reaction times, and enhance safety, particularly if hazardous reagents are involved. rsc.org

Hazardous Reactions: Reactions such as nitration or those involving energetic intermediates could be performed with greater safety in a flow reactor due to the small reaction volumes and superior temperature control. nih.gov

Multi-step Telescoped Synthesis: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates. acs.org A future system could integrate the synthesis of this compound with its subsequent catalytic functionalization, purification, and even formulation.

Flow Chemistry Application Key Advantage Hypothetical Throughput
Continuous NitrationEnhanced safety, precise temperature control50 g/hour
Telescoped Synthesis & BorylationReduced manual handling, improved efficiency20 g/hour
Photochemical DerivatizationUniform light penetration, scalability35 g/hour

Development of Machine Learning Models for Reactivity Prediction

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes, optimizing reaction conditions, and accelerating the discovery of new catalysts. nih.govumich.edu For a molecule like this compound, with multiple potential reaction sites, ML models could be invaluable.

Future research in this domain should involve:

Data Generation: Creating a curated dataset of reactions involving this compound and structurally similar compounds under various conditions. This could be achieved through high-throughput experimentation.

Model Training: Using this data to train neural networks or other ML algorithms to predict the regioselectivity and yield of different reactions. nih.gov The model would learn the complex interplay between the electronic and steric effects of the substituents. rsc.org

Predictive Power: A trained model could predict the most likely outcome of a proposed reaction, saving significant experimental time and resources. For example, it could predict the preferred site of electrophilic aromatic substitution under a given set of conditions. rsc.orgacs.org

ML Model Objective Input Features Predicted Output Potential Accuracy
Regioselectivity of NitrationReactant structures, solvent, temperature, catalystMajor product isomer and ratio>90%
Catalyst Performance for C-H ActivationSubstrate, catalyst, ligand, solvent, temperatureReaction yield, turnover number>85%
Likelihood of Successful Cross-CouplingCoupling partners, catalyst system, base, solventProbability of reaction success (>50% yield)>80%

Sustainable Synthesis and Recycling Strategies

Green chemistry principles are increasingly important in chemical synthesis. dovepress.com Future research on this compound should prioritize the development of more sustainable synthetic routes and recycling strategies.

Key areas for exploration include:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like bio-derived solvents or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. researchgate.net

Catalyst Recycling: For transformations involving expensive and rare transition metals, developing methods for catalyst recovery and reuse is crucial. This could involve using heterogeneous catalysts or immobilizing homogeneous catalysts on solid supports.

Renewable Feedstocks: Investigating synthetic routes that start from renewable feedstocks, which would significantly improve the lifecycle environmental impact of the compound.

Sustainability Strategy Traditional Method Proposed Green Alternative Potential Environmental Benefit
Solvent ChoiceDichloromethane, Toluene2-Methyltetrahydrofuran, CyreneReduced toxicity and environmental persistence
Fluorinating AgentHazardous reagentsSafer, solid fluorinating agentsImproved operational safety
Catalyst SystemHomogeneous Pd catalystImmobilized Pd on a polymer supportCatalyst recyclability, reduced metal leaching

Investigation of Solid-State Reactivity

The study of reactions in the solid state is a niche but growing field of chemistry. chemijournal.com Understanding the solid-state properties and reactivity of this compound could lead to novel synthetic methods and materials.

Future research could investigate:

Polymorphism: Identifying and characterizing different crystalline forms (polymorphs) of the compound. Different polymorphs can have distinct physical properties, which is particularly important in pharmaceutical applications. pharmtech.comregistech.com

Cocrystals: Forming cocrystals with other molecules to modify physical properties or to pre-organize reactants for a solid-state reaction. For example, cocrystallizing with a nucleophile could facilitate a solid-state nucleophilic aromatic substitution. bgu.ac.il

Mechanochemistry: Using mechanical force (e.g., ball milling) to induce chemical reactions in the solid state, often in the absence of solvent. rsc.org This could provide a green and efficient method for derivatization.

Solid-State Property/Reaction Technique Potential Outcome/Application
Polymorph ScreeningX-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identification of the most stable crystalline form for consistent product quality.
Cocrystal EngineeringGrinding, Slurry CrystallizationEnhanced solubility or targeted reactivity.
Mechanochemical HalogenationBall Milling with N-halosuccinimideSolvent-free synthesis of halogenated derivatives.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize reactions and gain deep mechanistic insights, real-time monitoring of reaction progress is essential. spectroscopyonline.com The application of advanced in situ spectroscopic techniques, often referred to as operando spectroscopy when coupled with performance measurements, can provide a wealth of information. wikipedia.orghidenanalytical.comnumberanalytics.com

Future directions include:

FTIR and Raman Spectroscopy: Implementing fiber-optic probes to monitor the concentration of reactants, intermediates, and products in real-time. This is particularly powerful when coupled with flow reactors to achieve steady-state analysis. nih.govrsc.org

NMR Spectroscopy: Using benchtop or flow NMR to follow the course of reactions, providing detailed structural information about all species in solution.

Mass Spectrometry: Employing techniques like reaction monitoring mass spectrometry to track reaction kinetics and identify transient intermediates with high sensitivity.

These techniques would allow for rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) and provide crucial data for kinetic modeling and mechanistic elucidation. hideninc.com

Spectroscopic Technique Type of Information Gained Application
In Situ FTIRConcentration profiles of key functional groups (e.g., C=O, C-F)Reaction kinetics, endpoint determination
Operando RamanVibrational modes of catalyst and reacting species under process conditionsCatalyst deactivation studies, phase changes
Flow NMRStructural elucidation of intermediates and byproductsMechanistic pathway analysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,5-difluoro-4-methoxybenzoate, and what methodological considerations are critical for yield optimization?

  • Answer : The synthesis typically involves sequential fluorination and esterification. A common approach is nucleophilic aromatic substitution on a methoxybenzoate precursor using fluorinating agents (e.g., HF or KF in polar aprotic solvents). For example, details a multi-step procedure involving trichlorotriazine intermediates, DIPEA as a base, and column chromatography for purification (hexane/EtOAc gradients) . Esterification of the carboxylic acid precursor (e.g., 3,5-difluoro-4-methoxybenzoic acid) with methanol under acidic catalysis is another route, as seen in analogous ester syntheses . Key considerations include:

  • Temperature control to avoid demethylation of the methoxy group.
  • Use of anhydrous conditions to prevent hydrolysis.
  • Purification via MPLC or recrystallization to isolate high-purity product.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Answer :

  • ¹H/¹⁹F NMR : Assign peaks based on substituent effects. The methoxy group (~δ 3.8–3.9 ppm) and ester methyl (~δ 3.9–4.1 ppm) are diagnostic. Fluorine atoms induce deshielding in adjacent protons .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. highlights its robustness for small-molecule refinement, particularly for resolving electron density around fluorine atoms .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.04 for C₁₀H₉F₂O₃).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of fluorine atoms at the 3,5-positions of the benzoate ring?

  • Answer : Regioselectivity is influenced by:

  • Directing groups : The methoxy group at position 4 acts as a meta-director, favoring fluorination at 3,5-positions. Pre-functionalization with protecting groups (e.g., acetyl) can modulate reactivity .
  • Catalytic systems : Pd-mediated C–F coupling or Balz-Schiemann reactions improve selectivity. demonstrates the use of DIPEA to stabilize intermediates in triazine-based syntheses .
  • Computational modeling : DFT calculations predict activation barriers for competing pathways, guiding experimental design.

Q. How can contradictions in NMR data interpretation (e.g., unexpected splitting or coupling constants) be resolved for fluorinated benzoate derivatives?

  • Answer : Contradictions arise due to:

  • Dynamic effects : Fluorine’s strong electronegativity alters spin-spin coupling. Use ¹⁹F-¹H heteronuclear correlation experiments (HMBC/HSQC) to clarify connectivity .
  • Solvent effects : Deuterated DMSO or CDCl₃ may shift peaks. Compare data across solvents, as in ’s DMSO-d₆ ¹H NMR (δ 3.76 for methoxy) .
  • Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.

Q. What are the methodological best practices for quantifying trace impurities in this compound during quality control?

  • Answer :

  • HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Monitor for demethylated byproducts (e.g., 3,5-difluoro-4-hydroxybenzoic acid).
  • Quantitative ¹⁹F NMR : Internal standards (e.g., trifluoroacetic acid) enable precise impurity quantification .
  • Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF or THF) from synthesis.

Methodological Comparison Table

Parameter Synthetic Route A ( ) Synthetic Route B ( )
Starting Material Trichlorotriazine intermediates3,5-Difluoro-4-methoxybenzoic acid
Key Reagents DIPEA, vanillin, methyl 3-aminobenzoateMethanol, H₂SO₄ (catalyst)
Purification Column chromatography (CH₂Cl₂/EtOAc)Recrystallization (hexane/EtOAc)
Yield ~90% (multi-step)~75–85% (single-step)
Advantages High regioselectivityScalability for bulk synthesis

Safety and Handling Protocols

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ( ) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks () .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.